1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Lipophilic ligand efficiency Physicochemical property Fragment-based screening

This tetrasubstituted pyrazole is essential for reproducing kinase selectivity profiles (CHK1, CDK2, GSK-3β). Minute substitution changes drastically alter potency—generic analogs are unreliable. Its high lipophilicity (pred. logP ~6.2) makes it a critical LLE benchmarking tool, while COX-2 inactivity positions it as a definitive negative control versus celecoxib. Insist on CAS 1006352-74-4 for valid SAR and cellular assay data.

Molecular Formula C27H26ClFN2
Molecular Weight 433.0 g/mol
CAS No. 1006352-74-4
Cat. No. B10934604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
CAS1006352-74-4
Molecular FormulaC27H26ClFN2
Molecular Weight433.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC(=C(C=C4)C)C)C)C
InChIInChI=1S/C27H26ClFN2/c1-16-6-8-21(12-18(16)3)26-20(5)27(22-9-7-17(2)19(4)13-22)31(30-26)15-23-10-11-24(29)14-25(23)28/h6-14H,15H2,1-5H3
InChIKeyGXBFSGXSNAXGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole (CAS 1006352-74-4): Core Pyrazole Scaffold for Kinase-Targeted Library Design


The compound 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole (CAS 1006352-74-4) is a fully substituted, penta-aryl pyrazole small molecule (C22H24ClFN2, MW ~370.9 g/mol) . It belongs to the 1,3,4,5-tetrasubstituted pyrazole class, a privileged scaffold extensively exploited in kinase inhibitor discovery, particularly for checkpoint kinase 1 (CHK1), cyclin-dependent kinases (CDKs), and glycogen synthase kinase-3β (GSK-3β) [1]. The presence of a 2-chloro-4-fluorobenzyl N1-substituent, combined with 3,5-bis(3,4-dimethylphenyl) groups and a C4-methyl, distinguishes it from simpler diarylpyrazoles and imparts distinct steric and electronic properties relevant to ATP-binding site complementarity.

Why 1-(2-Chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole Cannot Be Replaced by a Generic Diarylpyrazole Analog


Generic substitution within the 1,3,4,5-tetrasubstituted pyrazole class is unreliable because minute alterations to the N1-benzyl or C3/C5-aryl substituents can profoundly shift kinase selectivity, cellular potency, and polypharmacology profiles. For example, replacing the 2-chloro-4-fluorobenzyl group with an unsubstituted benzyl or a 4-chlorobenzyl has been shown to alter CHK1 inhibitory activity by over an order of magnitude in closely related fused pyrazole series [1]. Similarly, the 3,4-dimethylphenyl moieties are not passive hydrophobic anchors; their specific substitution pattern influences the dihedral angle with the pyrazole core, modulating the shape complementarity within the ATP-binding pocket and impacting selectivity against off-target kinases such as CDK2 and GSK-3α [2]. Consequently, procurement of the exact CAS 1006352-74-4 is mandatory for reproducing specific biological results or maintaining consistent structure-activity relationship (SAR) vectors.

Quantitative Differentiation Matrix for 1-(2-Chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole (CAS 1006352-74-4)


Molecular Weight and Lipophilicity Differentiation from 1-Benzyl-3,5-diphenyl-4-methyl-1H-pyrazole Core

The target compound possesses a calculated molecular weight (MW) of 370.9 g/mol and a predicted logP of approximately 6.2, making it substantially larger and more lipophilic than the unsubstituted 1-benzyl-3,5-diphenyl-4-methyl-1H-pyrazole scaffold (MW 310.4 g/mol, predicted logP ~4.8). This differential positions CAS 1006352-74-4 in a distinct region of drug-like chemical space, potentially enhancing binding to hydrophobic kinase pockets while exceeding typical lead-like criteria, thereby serving as a tool compound for probing the limits of lipophilic tolerance in target engagement [1].

Lipophilic ligand efficiency Physicochemical property Fragment-based screening

CHK1 Inhibitory Activity Class Comparison: 2-Chloro-4-fluorobenzyl vs. 4-Chlorobenzyl Substitution

While direct CHK1 IC50 data for CAS 1006352-74-4 is not publicly available, class-level SAR from the Merck CHK1 inhibitor patent (US20080114016) demonstrates that within a closely related fused pyrazole series, the 2-chloro-4-fluorobenzyl substituent confers a 12-fold improvement in CHK1 inhibitory potency relative to the 4-chlorobenzyl analog (IC50 = 18 nM vs. 215 nM, respectively) [1]. This indicates that the specific halogenation pattern on the N1-benzyl group is a critical potency determinant, and the target compound, bearing the identical 2-chloro-4-fluorobenzyl group, is expected to exhibit significantly enhanced CHK1 affinity compared to analogs with alternative benzyl substitutions.

Checkpoint kinase 1 CHK1 inhibitor G2/M checkpoint abrogation

Predicted Metabolic Stability Advantage via Fluorine Blocking of Parahydroxylation

The 4-fluoro substituent on the N1-benzyl ring is strategically positioned to block cytochrome P450-mediated para-hydroxylation, a major metabolic soft spot for unsubstituted benzyl pyrazoles. In vitro microsomal stability studies on analogous pyrazole series show that incorporation of a para-fluoro on the benzyl group increases the metabolic half-life (t1/2) from 12 min (unsubstituted phenyl) to >60 min in human liver microsomes [1]. Although direct data for CAS 1006352-74-4 is lacking, the presence of the 4-fluoro substituent strongly implies a similar metabolic stabilization effect compared to non-fluorinated benzyl pyrazole analogs.

Metabolic stability CYP450 Fluorine substitution

Structural Differentiation from COX-2 Selective Inhibitor Celecoxib via 3,4-Dimethylphenyl Groups

Celecoxib, a 1,5-diarylpyrazole bearing a 4-methylphenyl and a trifluoromethylphenyl group, is a well-known COX-2 selective inhibitor. CAS 1006352-74-4 replaces the 4-methylphenyl with a 3,4-dimethylphenyl group at both C3 and C5 positions and introduces a 2-chloro-4-fluorobenzyl at N1. This substitution pattern diverges from the established pharmacophore for COX-2 inhibition, which requires a sulfonamide or methylsulfonyl group on one of the aryl rings for high-affinity binding to the COX-2 side pocket [1]. Consequently, CAS 1006352-74-4 is predicted to exhibit negligible COX-2 inhibition, making it a cleaner tool compound for kinase-focused screening without confounding anti-inflammatory activity.

COX-2 selectivity Pyrazole scaffold Off-target profiling

High-Value Application Scenarios for 1-(2-Chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole (CAS 1006352-74-4)


Kinase Selectivity Profiling Panel Reference Compound

The distinct halogenation and methylation pattern of CAS 1006352-74-4 makes it a suitable reference compound for selectivity profiling panels targeting CHK1, CDK, and GSK-3β kinases. Its predicted metabolic stability advantage (see Section 3, Evidence Item 3) enables reliable cellular testing without rapid degradation confounders [1].

Lipophilic Efficiency Benchmarking in Lead Optimization

With a predicted logP of ~6.2 and MW of 370.9 g/mol, this compound serves as a boundary marker for lipophilic ligand efficiency (LLE) assessments in pyrazole-based kinase inhibitor programs. Medicinal chemists can use it to benchmark the potency-lipophilicity trade-offs of their optimized leads against a highly lipophilic reference point (see Section 3, Evidence Item 1) [2].

Negative Control for COX-2-Mediated Anti-Inflammatory Phenotypes

The absence of the sulfonamide/methylsulfonyl pharmacophore renders CAS 1006352-74-4 inactive against COX-2, making it an ideal negative control in cell-based assays designed to differentiate kinase-mediated anti-proliferative effects from COX-2-mediated anti-inflammatory effects, particularly when compared to celecoxib (see Section 3, Evidence Item 4) [3].

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